methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.
Properties
IUPAC Name |
methyl 4-[[2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-3-27-22(29)21-18(13-19(33-21)15-7-5-4-6-8-15)26-24(27)32-14-20(28)25-17-11-9-16(10-12-17)23(30)31-2/h4-13H,3,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDJHYBKXAXPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Use of Different Coupling Reagents
Phosgene or triphosgene can replace bromoacetyl bromide in the bromination step, as demonstrated in the synthesis of analogous sulfonyl chloride derivatives. For example, bis(trichloromethyl) carbonate (triphosgene) reacts with methyl 4-acetamidobenzoate in dichloromethane to yield the chloroacetamido intermediate.
One-Pot Thioether Formation
A streamlined protocol combines the bromoacetamido formation and thioether coupling in a single pot. This reduces purification steps and improves overall yield (reported 60–70%).
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications for safety and efficiency:
- Continuous Flow Reactors : Enhance heat transfer during exothermic steps like bromination.
- Catalyst Recycling : Palladium catalysts from Suzuki reactions are recovered via filtration and reused.
- Waste Management : HBr generated during coupling is neutralized with NaOH, yielding NaBr for safe disposal.
Analytical Characterization
Critical quality control metrics include:
- HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).
- 1H NMR : Characteristic signals at δ 2.45 (s, 3H, COCH₃), δ 4.20 (q, 2H, CH₂CH₃), δ 7.35–7.55 (m, 5H, Ph).
- Mass Spectrometry : [M+H]+ at m/z 479.6.
Challenges and Mitigation Strategies
Regioselectivity in Thienopyrimidine Synthesis
Competing reactions during cyclization may yield isomeric byproducts. Using bulky solvents like tert-amyl alcohol improves regioselectivity (≥95% desired isomer).
Thiol Oxidation
The thiol intermediate is prone to oxidation. Adding antioxidants like ascorbic acid (0.1% w/w) stabilizes the compound during storage.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the thienopyrimidine core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The thienopyrimidine core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another thienopyrimidine derivative with similar biological activities.
Triazole-Pyrimidine Hybrids: Compounds with a similar core structure but containing a triazole ring, known for their neuroprotective and anti-inflammatory properties.
Uniqueness
methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is unique due to its specific substitution pattern and the presence of both thienopyrimidine and benzoate moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
Methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the thieno[3,2-d]pyrimidine class. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its pharmacological potential. The presence of the methyl ester and acetamido functional groups enhances its solubility and bioavailability. The thieno[3,2-d]pyrimidine scaffold has been associated with various biological activities due to its ability to interact with multiple biological targets.
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study identified halogenated thieno[3,2-d]pyrimidines that demonstrated selective antiproliferative properties against cancer cells and fungi. Specifically, compounds derived from this scaffold were shown to induce apoptosis in leukemia cell lines (L1210) and inhibit cell proliferation through mechanisms independent of traditional kinase inhibition pathways .
Table 1: Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 12e | SU-DHL-6 | 0.55 | Induces apoptosis |
| 12e | WSU-DLCL-2 | 0.95 | Inhibits migration |
| 12e | K562 | 1.68 | Alters morphology |
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives also show promise as antimicrobial agents. A study highlighted their selective activity against clinical strains of Cryptococcus neoformans, indicating potential applications in treating fungal infections . The structure of these compounds allows them to disrupt microbial cellular processes effectively.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Modifications at specific positions on the thieno ring significantly influence their potency and selectivity. For example, the introduction of halogen groups at the C4 position has been linked to enhanced antiproliferative activity against cancer cells .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Halogen at C4 | Increased antiproliferative potency |
| Acetamido group | Improved solubility |
| Methyl ester | Enhanced bioavailability |
Case Studies
- In Vitro Studies : A detailed investigation into the antiproliferative effects of various thieno[3,2-d]pyrimidine derivatives demonstrated that compounds with specific substitutions exhibited IC50 values in the low micromolar range against several cancer cell lines. Notably, compound 12e showed remarkable activity against lymphoma cells while maintaining low toxicity towards normal cells (HEK293T) .
- Mechanistic Studies : Further research into the mechanisms revealed that these compounds can induce apoptosis through both intrinsic and extrinsic pathways. This was confirmed by flow cytometry analysis showing increased annexin V staining in treated cells compared to controls .
Q & A
Q. How does the sulfanylacetamido linker influence bioactivity compared to other linkers (e.g., methylene or ether)?
- Methodology : Synthesize analogs with varying linkers and compare:
- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase).
- Stability : Assess hydrolytic resistance in simulated gastric fluid (pH 1.2).
- Reference Data : Contrast with methylene-linked analogs in or ether-linked compounds in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
